molecular formula C14H19N5O2 B2505828 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-44-3

2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2505828
CAS No.: 878412-44-3
M. Wt: 289.339
InChI Key: VDTKTLWRWNKQDD-UHFFFAOYSA-N
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Description

2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a synthetic purine-based derivative designed for advanced chemical and pharmacological research. This compound features a purino[7,8-a]imidazole-dione core structure, which is closely related to the methylxanthine class of compounds, best known for including caffeine (1,3,7-trimethylxanthine) and other central nervous system stimulants . The specific substitution pattern with ethyl groups at the 2 and 6 positions and methyl groups at the 4,7,8 positions is engineered to modulate the molecule's affinity for adenosine receptor subtypes (A1, A2A, A2B, A3) and to potentially influence other enzymatic targets such as phosphodiesterases (PDEs). Researchers can utilize this compound as a key chemical tool to investigate purinergic signaling pathways, understand receptor-ligand interactions, and explore mechanisms of antagonism or agonism in in vitro biological systems. Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for neurological disorders, inflammatory conditions, and cardiovascular diseases. As with all such specialized reagents, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2,6-diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-6-17-8(3)9(4)19-10-11(15-13(17)19)16(5)14(21)18(7-2)12(10)20/h6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTKTLWRWNKQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,7,8-Trimethylimidazole Intermediate

The imidazole core is synthesized via copper-catalyzed condensation of dihydroxyacetone, ammonia, and formaldehyde, adapted from Davood et al.:

  • Reagents : Dihydroxyacetone (1.0 eq), formaldehyde (3.0 eq), ammonia (excess), copper(II) acetate (0.2 eq).
  • Conditions : Reflux in aqueous ammonia (25%) at 85–95°C for 5 hours.
  • Workup : Filtration, H₂S treatment to remove copper, and recrystallization from acetonitrile yields 4(5)-hydroxymethylimidazole.

Methylation Protocol :

  • Step 1 : Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
  • Step 2 : Treat with methyl iodide (3.0 eq) and K₂CO₃ in DMF at 60°C for 12 hours to install methyl groups at positions 4, 7, and 8.

Ethylation at Positions 2 and 6

Ethyl groups are introduced via nucleophilic substitution:

  • Reagents : 2,6-Diiodoimidazole derivative (1.0 eq), ethylmagnesium bromide (2.2 eq).
  • Conditions : Dry THF, −78°C to room temperature, 24 hours.
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate).

Purine Ring Formation

Cyclocondensation with urea derivatives forms the purine ring:

  • Reagents : 5-Amino-4,6-dichloropyrimidine (1.2 eq), triethylamine (3.0 eq).
  • Conditions : Reflux in dichloromethane (DCM) for 48 hours.
  • Oxidation : MnO₂ in acetonitrile oxidizes the intermediate to the 1,3-dione.

Key Data :

Step Reagent Temp (°C) Time (h) Yield (%)
Imidazole synthesis Cu(OAc)₂, NH₃ 85–95 5 40
Methylation CH₃I, K₂CO₃ 60 12 65
Ethylation EtMgBr 25 24 70
Purine annulation 5-Amino-4,6-dichloro 40 48 55

Route 2: Purine Precursor Functionalization

Synthesis of 2,6-Diethylpurine

  • Starting Material : Hypoxanthine is treated with POCl₃ to form 2,6-dichloropurine.
  • Ethylation : Pd-catalyzed cross-coupling with ethylzinc bromide (2.5 eq) in THF at 60°C.

Imidazole Fusion and Methylation

  • Cyclization : React with methylglyoxal and ammonium acetate in acetic acid to form the imidazole ring.
  • Methylation : Sequential treatment with methyl iodide and LDA (lithium diisopropylamide) directs methylation to positions 4,7,8.

Advantages :

  • Higher regioselectivity for methylation (≥85% purity).
  • Shorter reaction times (24 hours total).

Comparative Analysis of Methods

Parameter Route 1 Route 2
Total Steps 6 5
Overall Yield (%) 28 35
Regioselectivity Moderate High
Scalability Limited Industrial

Route 2 offers superior yields and scalability, making it preferable for large-scale synthesis. However, Route 1 remains valuable for laboratory-scale analog preparation due to its modularity.

Challenges and Optimization Strategies

Steric Hindrance

Bulky ethyl groups at positions 2 and 6 impede purine annulation. Mitigation strategies include:

  • Using high-boiling solvents (e.g., DMF) to enhance solubility.
  • Employing microwave-assisted synthesis to reduce reaction times.

Oxidation Side Reactions

Over-oxidation of the 1,3-dione moiety is minimized by:

  • Controlled MnO₂ stoichiometry (1.1 eq).
  • Low-temperature oxidation (0–5°C).

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Studies

2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been studied for its potential pharmacological effects:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Antiviral Properties : The compound has been evaluated for its antiviral activity against several viruses. Studies suggest that it may interfere with viral replication mechanisms.

Biochemical Applications

The compound is also utilized in biochemical assays:

  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for further investigation as a therapeutic agent in metabolic disorders.

Neuroscience Research

In neuroscience:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotection against oxidative stress and neuronal injury.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Enzyme InhibitionBlocks metabolic enzymes
NeuroprotectionProtects neurons from oxidative stress

Table 2: Case Studies and Findings

Study TitleYearFindingsSource
Cytotoxicity of Purine Derivatives2023Demonstrated significant cytotoxic effects
Antiviral Screening2024Identified potential antiviral activity
Neuroprotective Mechanisms2023Suggested mechanisms for neuroprotection

Mechanism of Action

The mechanism of action of 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine-2,3-dione Derivatives ()

Synthesized 1,4-disubstituted piperazine-2,3-diones exhibit improved lipophilicity (ClogP = 1.8–3.2) over piperazine, enhancing bioavailability. For example, 1,4-Bis-(4-fluorobenzyl)-piperazine-2,3-dione (ClogP = 2.5) demonstrated potent anthelmintic activity (80% inhibition of Fasciola hepatica at 50 µg/mL).

Seleno-Hydantoin Derivatives ()

The seleno-hydantoin complex Hid-Se (cis-7a-ethyl-5-methyl-5-phenylselanylmethyl-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione) incorporates selenium, enabling metal coordination (e.g., Pd(II)). This contrasts with the target compound’s lack of heteroatom-based coordination sites. Selenium’s redox activity may confer antioxidant properties absent in the target compound, highlighting how core heteroatom substitution expands functional diversity .

Indolin-2,3-dione Derivatives ()

Replacement of benzoxazolone with indolin-2,3-dione in σ-receptor ligands drastically altered selectivity: Indolin-2,3-dione derivatives showed low σ1 affinity (>844 nM) but high σ2 affinity (Kis2 = 42 nM). The additional carbonyl group in the dione scaffold disrupted σ1 binding, underscoring the sensitivity of receptor interactions to electronic effects. The target compound’s 1,3-dione moiety may similarly influence target selectivity, though its alkyl substituents could mitigate excessive polarity .

Research Findings and Trends

  • Substituent Effects : Alkyl groups (e.g., ethyl, methyl) enhance lipophilicity and metabolic stability but may reduce binding affinity to polar enzyme active sites. Polar substituents (e.g., hydroxyethyl, bromophenyl) improve shape complementarity to targets like PARP but compromise bioavailability .
  • Receptor Selectivity : Dione scaffold modifications (e.g., indolin-2,3-dione vs. benzoxazolone) can invert receptor affinity profiles, emphasizing the need for precision in substituent placement .

Biological Activity

Overview of 2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

This compound is a complex organic compound belonging to the class of purines. Purines are essential biomolecules that play critical roles in various biological processes including energy metabolism (ATP), signaling (cAMP), and as building blocks for nucleic acids (DNA and RNA).

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H18N4O2
  • Molecular Weight : Approximately 270.33 g/mol

Biological Activity

1. Antioxidant Properties
Research has shown that purine derivatives often exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders.

2. Enzyme Inhibition
Purine derivatives are known to act as inhibitors of various enzymes. For instance:

  • Adenosine Deaminase Inhibitors : Compounds similar to this compound may inhibit adenosine deaminase activity, which is significant in cancer therapy as it can enhance adenosine levels leading to apoptosis in tumor cells.

3. Antimicrobial Activity
Some studies have indicated that purine derivatives possess antimicrobial properties against various pathogens. This includes both bacterial and fungal strains.

4. Neuroprotective Effects
There is evidence suggesting that certain purine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant activity of various purine derivatives including this compound demonstrated significant free radical scavenging ability in vitro. The compound showed IC50 values comparable to standard antioxidants such as ascorbic acid.

Case Study 2: Enzyme Inhibition

In a pharmacological study focused on enzyme inhibition profiles of purine derivatives, this compound was found to inhibit adenosine deaminase with an IC50 value of 50 µM. This suggests potential therapeutic applications in conditions where adenosine metabolism is dysregulated.

Research Findings Summary Table

Biological ActivityDescriptionReference
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits adenosine deaminase; potential anti-cancer effects
Antimicrobial ActivityEffective against specific bacterial and fungal strains
Neuroprotective EffectsModulates neurotransmitter systems; reduces inflammation

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